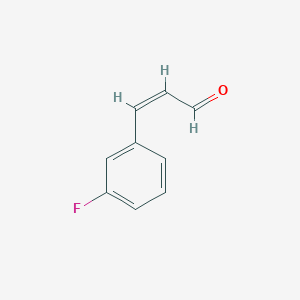
(Z)-3-(3-Fluorophenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-Fluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and an aldehyde group attached to an acryl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(3-Fluorophenyl)acrylaldehyde typically involves the use of fluorinated benzaldehyde derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with 3-fluorobenzaldehyde to form the desired acrylaldehyde. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield alcohols, while reduction of the double bond can produce saturated aldehydes.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the phenyl ring.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or saturated aldehydes.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-3-(3-Fluorophenyl)acrylaldehyde is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often explored for their potential as pharmaceuticals. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. This compound may serve as an intermediate in the synthesis of such drug candidates.
Industry: This compound can be used in the development of advanced materials, including polymers and agrochemicals. Its reactivity and structural features make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of (Z)-3-(3-Fluorophenyl)acrylaldehyde in chemical reactions involves the interaction of its functional groups with various reagents. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the phenyl ring, affecting its reactivity. In biological systems, the compound’s mechanism of action would depend on its specific interactions with molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
(Z)-3-(4-Fluorophenyl)acrylaldehyde: Similar structure but with the fluorine atom in the para position.
(Z)-3-(3-Chlorophenyl)acrylaldehyde: Chlorine atom instead of fluorine.
(Z)-3-(3-Bromophenyl)acrylaldehyde: Bromine atom instead of fluorine.
Uniqueness: (Z)-3-(3-Fluorophenyl)acrylaldehyde is unique due to the specific positioning of the fluorine atom, which can significantly influence its reactivity and the properties of its derivatives. The presence of fluorine can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its halogenated analogs.
Propiedades
Fórmula molecular |
C9H7FO |
|---|---|
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
(Z)-3-(3-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2- |
Clave InChI |
DWPBUTPTXDAJJX-RQOWECAXSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)/C=C\C=O |
SMILES canónico |
C1=CC(=CC(=C1)F)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



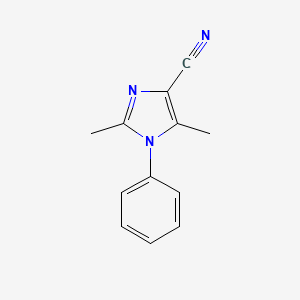
![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)
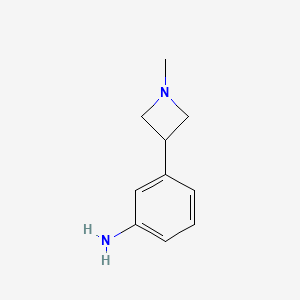
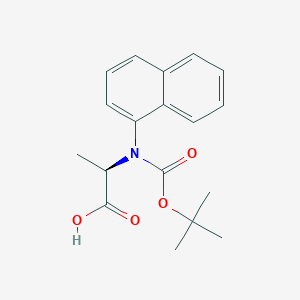
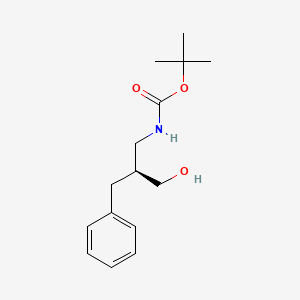

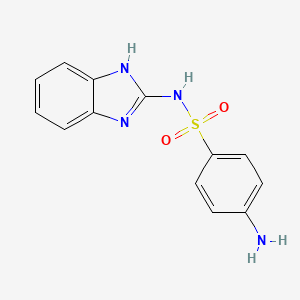

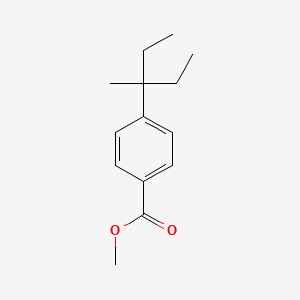
![Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B12943224.png)
![Rel-methyl (2S,3S)-3-((2-chloro-5-fluoropyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12943227.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)
